trans-4-Butylcyclohexanecarboxylic Acid

Overview

Description

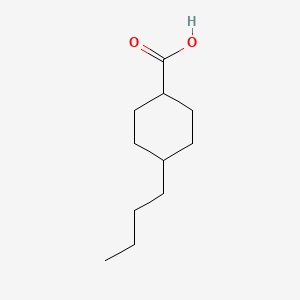

trans-4-Butylcyclohexanecarboxylic Acid: is an organic compound with the molecular formula C11H20O2. It is a derivative of cyclohexane, where a butyl group is attached to the fourth carbon atom and a carboxylic acid group is attached to the first carbon atom in the trans configuration. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

Trans-4-Butylcyclohexanecarboxylic Acid is a complex organic compound with potential applications in various biochemical processes . .

Mode of Action

It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, which are common modes of action for similar organic compounds .

Biochemical Pathways

Given its structural similarity to other cyclohexanecarboxylic acids, it may be involved in similar biochemical pathways .

Pharmacokinetics

Like other similar compounds, its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on its structure, it may interact with cellular components and potentially influence cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Butylcyclohexanecarboxylic Acid typically involves the following steps:

Cyclohexanone to 4-Butylcyclohexanone: The initial step involves the alkylation of cyclohexanone with butyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide to form 4-butylcyclohexanone.

Oxidation to 4-Butylcyclohexanecarboxylic Acid: The 4-butylcyclohexanone is then oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: trans-4-Butylcyclohexanecarboxylic Acid can undergo further oxidation to form corresponding ketones or alcohols, depending on the oxidizing agent used.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions where the butyl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halogenating agents, nucleophiles

Major Products

Oxidation Products: Ketones, alcohols

Reduction Products: Alcohols

Substitution Products: Halogenated compounds, esters

Scientific Research Applications

Medicinal Chemistry

Antiepileptic Drug Development

Trans-4-butylcyclohexanecarboxylic acid has been identified as a promising candidate for antiepileptic drug (AED) development. Research indicates that 4-BCCA acts as a low-affinity inhibitor of AMPA receptors, which are critical in excitatory neurotransmission and are implicated in seizure activity. In multiple in vitro and in vivo models, 4-BCCA demonstrated enhanced potency compared to traditional AEDs like valproate, without the associated teratogenic effects linked to histone deacetylase inhibition .

Key Findings:

- Binding Mechanism: The compound binds to specific sites within the transmembrane domain of AMPA receptors, influencing their activity dynamically .

- Potency Comparison: In various seizure models, 4-BCCA showed superior efficacy over valproate, suggesting its potential as a safer alternative for epilepsy treatment .

Material Science

Polymer Synthesis

This compound can be utilized in the synthesis of specialty polymers. Its unique structure allows it to act as a building block for creating copolymers with tailored properties for specific applications, such as coatings and adhesives.

Case Study:

In a study focused on polymeric materials, researchers incorporated 4-BCCA into polyurethanes to enhance mechanical properties and thermal stability. The resulting materials exhibited improved performance metrics compared to conventional formulations .

Organic Synthesis

Reagent in Chemical Reactions

4-BCCA serves as an important reagent in organic synthesis, particularly in the preparation of various derivatives through functional group transformations. Its carboxylic acid functionality allows for straightforward derivatization.

Applications:

- Fluorination Reactions: The compound has been utilized in decarboxylative fluorination processes to produce alkyl fluorides from carboxylic acids under photoredox conditions .

- Synthesis of Bioactive Compounds: Researchers have explored using 4-BCCA as a precursor for synthesizing bioactive molecules relevant in pharmacology .

Comparison with Similar Compounds

Similar Compounds

4-tert-Butylcyclohexanecarboxylic Acid: Similar in structure but with a tert-butyl group instead of a butyl group.

4-Methylcyclohexanecarboxylic Acid: Contains a methyl group instead of a butyl group.

Cyclohexanecarboxylic Acid: Lacks the butyl group, making it less hydrophobic.

Uniqueness

trans-4-Butylcyclohexanecarboxylic Acid is unique due to its specific trans configuration and the presence of a butyl group. This configuration provides distinct stereochemical properties, making it valuable in the synthesis of stereochemically pure compounds. Its hydrophobic butyl group also influences its solubility and reactivity, distinguishing it from other cyclohexanecarboxylic acids.

This detailed overview of this compound covers its synthesis, reactions, applications, and comparisons, providing a comprehensive understanding of this compound

Biological Activity

Introduction

Trans-4-butylcyclohexanecarboxylic acid (4-BCCA) is a cyclohexanecarboxylic acid derivative notable for its unique structural properties, which influence its biological activity and potential therapeutic applications. This article delves into the compound's biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Trans-4-BCCA is characterized by a butyl group at the 4-position of the cyclohexane ring and a carboxylic acid functional group (-COOH) at the 1-position. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of approximately 184.28 g/mol. The spatial arrangement of these groups contributes to its unique steric properties, influencing both its chemical behavior and biological interactions.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-tert-Butylcyclohexanecarboxylic Acid | Tert-butyl group at position 4 | More sterically hindered than trans-4-butyl |

| 4-Methylcyclohexanecarboxylic Acid | Methyl group at position 4 | Smaller substituent leading to different reactivity |

| 3-Butylcyclohexanecarboxylic Acid | Butyl group at position 3 | Different stereochemistry affecting properties |

The unique trans configuration of 4-BCCA allows for distinct steric interactions compared to its analogs, which may enhance its biological activity.

Recent studies have highlighted that 4-BCCA acts as a low-affinity inhibitor of AMPA receptors, which are critical in excitatory neurotransmission and play a significant role in seizure activity. By inhibiting these receptors, 4-BCCA may reduce neuronal excitability and provide therapeutic benefits in epilepsy treatment.

In an in vivo study using a rat model of status epilepticus, 4-BCCA administered at a dose of 200 mg/kg showed significant improvements in seizure control compared to standard antiseizure medications (ASMs) such as valproate and perampanel. This study assessed neurobehavioral outcomes, neurodegeneration, and oxidative stress markers, demonstrating that 4-BCCA not only controlled seizures more effectively but also exhibited neuroprotective properties .

Case Studies

- Seizure Control Study : In a study involving Li-pilocarpine induced status epilepticus in rats, 4-BCCA was found to significantly enhance seizure latency and reduce the frequency of severe seizures (stages 3/4). The combination therapy with perampanel resulted in better memory retention and neuronal viability compared to monotherapy with either drug .

- Mechanistic Insights : Molecular dynamics simulations and X-ray crystallography have elucidated the binding dynamics of 4-BCCA at AMPA receptor sites. The compound's ability to adopt multiple poses within the receptor's transmembrane domain suggests a complex interaction that may underlie its inhibitory effects .

- Oxidative Stress Assessment : The total antioxidant capacity (TAC) was notably higher in groups treated with 4-BCCA alongside ASMs, indicating its potential role in mitigating oxidative stress associated with seizures. Additionally, lower levels of neuron-specific enolase (NSE), a marker for neuronal damage, were observed in treated groups .

Properties

IUPAC Name |

4-butylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALGERHMIXFENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959211 | |

| Record name | Bucyclic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38289-28-0, 67589-83-7, 71101-89-8 | |

| Record name | Bucyclic acid, trans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucyclic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucyclic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Butylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCYCLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2PQJ6SF7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCYCLIC ACID, TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8XG78Y2T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.